molecular formula C20H20O3 B5216733 2-[3-(3-methoxyphenoxy)propoxy]naphthalene

2-[3-(3-methoxyphenoxy)propoxy]naphthalene

Cat. No.: B5216733
M. Wt: 308.4 g/mol
InChI Key: AOXWOTPCCJUQCH-UHFFFAOYSA-N
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Description

2-[3-(3-methoxyphenoxy)propoxy]naphthalene is an organic compound that features a naphthalene ring substituted with a propoxy chain linked to a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxyphenoxy)propoxy]naphthalene typically involves the reaction of 3-methoxyphenol with 1-bromo-3-chloropropane to form 3-(3-methoxyphenoxy)propane. This intermediate is then reacted with naphthalen-2-ol under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methoxyphenoxy)propoxy]naphthalene can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenol derivatives, while reduction can produce dihydronaphthalene compounds.

Scientific Research Applications

2-[3-(3-methoxyphenoxy)propoxy]naphthalene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-[3-(2-methoxyphenoxy)propoxy]naphthalene: Similar in structure but with a different position of the methoxy group.

    1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone: Another compound with a naphthalene ring and a methoxyphenyl group, but with a different linkage.

Uniqueness

2-[3-(3-methoxyphenoxy)propoxy]naphthalene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[3-(3-methoxyphenoxy)propoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-21-18-8-4-9-19(15-18)22-12-5-13-23-20-11-10-16-6-2-3-7-17(16)14-20/h2-4,6-11,14-15H,5,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXWOTPCCJUQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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